molecular formula C23H23ClN4O3 B14997622 4-{5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}benzoic acid

4-{5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}benzoic acid

Cat. No.: B14997622
M. Wt: 438.9 g/mol
InChI Key: IYDFZHCXGNKUMD-UHFFFAOYSA-N
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Description

4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated pyridazine ring, a piperazine moiety, and a benzoic acid group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by chlorination and subsequent attachment of the piperazine and benzoic acid groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

4-[5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]benzoic acid

InChI

InChI=1S/C23H23ClN4O3/c1-15-3-4-16(2)19(13-15)26-9-11-27(12-10-26)20-14-25-28(22(29)21(20)24)18-7-5-17(6-8-18)23(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,30,31)

InChI Key

IYDFZHCXGNKUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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